Chlorhydrate de HLCL-61

Vue d'ensemble

Description

Le chlorhydrate de HLCL61 est un inhibiteur puissant et sélectif de la protéine arginine méthyltransférase 5 (PRMT5). Il est principalement utilisé dans le traitement de la leucémie myéloïde aiguë. Ce composé a montré un potentiel significatif dans l'inhibition de la croissance de multiples lignées cellulaires de leucémie myéloïde aiguë et d'échantillons tumoraux dérivés de patients .

Applications De Recherche Scientifique

HLCL61 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a research tool to study the role of PRMT5 in various biological processes and diseases. Some of its key applications include:

Cancer Research: HLCL61 hydrochloride is used to inhibit the growth of acute myeloid leukemia cell lines and patient-derived tumor samples.

Epigenetics: The compound is employed to study the effects of PRMT5 inhibition on histone arginine methylation and gene expression.

Drug Development: HLCL61 hydrochloride serves as a lead compound for the development of new therapeutic agents targeting PRMT5.

Mécanisme D'action

Target of Action

HLCL-61 hydrochloride is a first-in-class inhibitor of protein arginine methyltransferase 5 (PRMT5) . PRMT5 is a key enzyme involved in the methylation of arginine residues on histone proteins, which plays a crucial role in gene expression regulation .

Mode of Action

HLCL-61 hydrochloride selectively inhibits PRMT5 . By inhibiting PRMT5, HLCL-61 hydrochloride prevents the methylation of arginine residues on histone proteins, thereby affecting the transcriptional activity of genes regulated by these modifications .

Biochemical Pathways

The inhibition of PRMT5 by HLCL-61 hydrochloride affects the symmetric dimethylation (me2) of histones H3 and H4 . This alteration in histone methylation status can lead to changes in gene expression, particularly those genes involved in cell growth and proliferation .

Pharmacokinetics

It’s known that hlcl-61 hydrochloride is soluble in dmso , which is commonly used as a solvent in biological studies and could potentially influence its bioavailability.

Result of Action

HLCL-61 hydrochloride has been shown to reduce cell growth in a dose-dependent manner in various cell lines, including MV4-11 cells, THP-1 cells, FLT3-WT blast, and FLT3-ITD blast . It also shows effective inhibition of symmetric arginine dimethylation (me2) of histones H3 and H4 in acute myeloid leukemia (AML) samples .

Analyse Biochimique

Biochemical Properties

HLCL-61 hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of protein arginine methyltransferase 5. This enzyme is responsible for the methylation of arginine residues on histone and non-histone proteins. HLCL-61 hydrochloride selectively inhibits PRMT5, without affecting other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7 . The inhibition of PRMT5 by HLCL-61 hydrochloride leads to a reduction in symmetric arginine dimethylation of histones H3 and H4, which in turn affects gene expression and cellular differentiation .

Cellular Effects

HLCL-61 hydrochloride has been shown to exert significant effects on various types of cells and cellular processes. In acute myeloid leukemia cells, HLCL-61 hydrochloride inhibits cell growth and induces myeloid differentiation . The compound increases the expression of CD11b, a marker of myeloid differentiation, in a dose-dependent manner . Additionally, HLCL-61 hydrochloride increases the expression of miR-29b messenger ribonucleic acid, resulting in a decrease in FLT3 activity, a receptor tyrosine kinase involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of HLCL-61 hydrochloride involves the inhibition of protein arginine methyltransferase 5 activity. By binding to the enzyme, HLCL-61 hydrochloride prevents the methylation of arginine residues on target proteins . This inhibition leads to changes in gene expression, particularly the upregulation of miR-29b and the downregulation of FLT3 . The compound also affects the methylation status of histones H3 and H4, which plays a role in chromatin remodeling and gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of HLCL-61 hydrochloride have been observed to change over time. The compound shows effective inhibition of symmetric arginine dimethylation of histones H3 and H4 starting at 12 hours post-treatment and persisting after 48 hours . HLCL-61 hydrochloride also induces apoptosis in acute myeloid leukemia cells after 48 hours of treatment . The stability of HLCL-61 hydrochloride is maintained under specific storage conditions, ensuring its efficacy over extended periods .

Dosage Effects in Animal Models

The effects of HLCL-61 hydrochloride vary with different dosages in animal models. In studies involving acute myeloid leukemia cell lines and primary blasts, HLCL-61 hydrochloride reduces cell viability in a dose-dependent manner . The compound exhibits half-maximal inhibitory concentration (IC50) values of 14.12, 16.74, 6.3, and 8.72 micromolar for MV4-11 cells, THP-1 cells, FLT3 wild-type blasts, and FLT3 internal tandem duplication blasts, respectively . At higher doses, HLCL-61 hydrochloride may induce toxic effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

HLCL-61 hydrochloride is involved in metabolic pathways related to the methylation of arginine residues on histone and non-histone proteins. The compound interacts with protein arginine methyltransferase 5, inhibiting its enzymatic activity and affecting the methylation status of target proteins . This inhibition leads to changes in gene expression and cellular differentiation, particularly in acute myeloid leukemia cells .

Transport and Distribution

Within cells and tissues, HLCL-61 hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to protein arginine methyltransferase 5 and other cellular components . The distribution of HLCL-61 hydrochloride within cells affects its efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of HLCL-61 hydrochloride is primarily associated with its target enzyme, protein arginine methyltransferase 5. The compound’s activity and function are influenced by its localization within specific cellular compartments, such as the nucleus and cytoplasm . Targeting signals and post-translational modifications may direct HLCL-61 hydrochloride to specific organelles, enhancing its inhibitory effects on protein arginine methyltransferase 5 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de HLCL61 implique la préparation d'une liqueur mère en dissolvant 2 mg du médicament dans 50 μL de diméthylsulfoxyde (DMSO), ce qui donne une concentration de liqueur mère de 40 mg/mL . Des détails supplémentaires sur les voies de synthèse spécifiques et les conditions de réaction ne sont pas facilement disponibles dans le domaine public.

Méthodes de production industrielle

Les méthodes de production industrielle du chlorhydrate de HLCL61 ne sont pas explicitement détaillées dans la littérature disponible. Il est généralement produit dans des laboratoires de recherche à des fins scientifiques et n'est pas destiné à la consommation humaine .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de HLCL61 subit principalement des réactions d'inhibition car il cible PRMT5. Il n'exhibe pas d'activité inhibitrice contre d'autres membres de la famille PRMT tels que PRMT1, PRMT4 et PRMT7 .

Réactifs et conditions courants

Le composé est généralement utilisé à des concentrations allant de 1 à 100 μM, les temps d'incubation variant de 24 à 72 heures . Il est dissous dans des solvants tels que le DMSO et l'éthanol à des fins expérimentales .

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant le chlorhydrate de HLCL61 comprennent l'inhibition de la diméthylation arginine symétrique des histones H3 et H4 dans les échantillons de leucémie myéloïde aiguë .

Applications de la recherche scientifique

Le chlorhydrate de HLCL61 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est utilisé comme outil de recherche pour étudier le rôle de PRMT5 dans divers processus biologiques et maladies. Voici quelques-unes de ses principales applications :

Recherche sur le cancer : Le chlorhydrate de HLCL61 est utilisé pour inhiber la croissance des lignées cellulaires de leucémie myéloïde aiguë et des échantillons tumoraux dérivés de patients.

Épigénétique : Le composé est utilisé pour étudier les effets de l'inhibition de PRMT5 sur la méthylation arginine des histones et l'expression des gènes.

Développement de médicaments : Le chlorhydrate de HLCL61 sert de composé principal pour le développement de nouveaux agents thérapeutiques ciblant PRMT5.

Mécanisme d'action

Le chlorhydrate de HLCL61 exerce ses effets en inhibant sélectivement PRMT5, une enzyme impliquée dans la méthylation des résidus arginine sur les protéines histones et non histones. Cette inhibition conduit à une réduction de la diméthylation arginine symétrique des histones H3 et H4, ce qui entraîne une altération de l'expression des gènes et des processus cellulaires . Le composé induit également la différenciation myéloïde des cellules THP-1 et augmente l'expression de CD11b de manière dose-dépendante .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de HLCL61 est unique dans son inhibition sélective de PRMT5, le distinguant des autres inhibiteurs de PRMT. Des composés similaires comprennent :

Inhibiteurs de PRMT1 : Ces composés ciblent PRMT1, un autre membre de la famille PRMT, mais n'exhibent pas de sélectivité pour PRMT5.

Inhibiteurs de PRMT4 : Ces inhibiteurs ciblent PRMT4 et sont utilisés dans des études liées à la transcription des gènes et au remodelage de la chromatine.

Inhibiteurs de PRMT7 : Ces composés inhibent PRMT7 et sont impliqués dans la régulation de divers processus cellulaires.

La spécificité du chlorhydrate de HLCL61 pour PRMT5 en fait un outil précieux pour étudier les rôles uniques de cette enzyme dans la maladie et la fonction cellulaire.

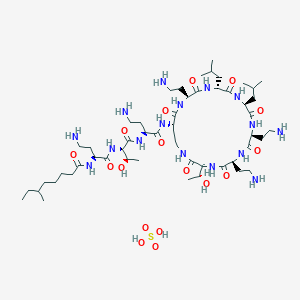

Propriétés

IUPAC Name |

1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O.ClH/c1-3-25-21-10-6-5-9-19(21)20-14-17(12-13-22(20)25)15-24-16-18-8-4-7-11-23(18)26-2;/h4-14,24H,3,15-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAVCNMZZKTEGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-[6]-Dehydroparadol](/img/structure/B1663509.png)

![methyl (4R)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663519.png)

![disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B1663529.png)